molecular formula C11H22ClN3O B2605427 1-Cyclopentyl-3-(piperidin-4-yl)urea hydrochloride CAS No. 1233955-02-6

1-Cyclopentyl-3-(piperidin-4-yl)urea hydrochloride

Cat. No.: B2605427
CAS No.: 1233955-02-6
M. Wt: 247.77
InChI Key: CLQZDEZCFPVWMS-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(piperidin-4-yl)urea hydrochloride is a chemical compound with the molecular formula C11H22ClN3O. It is known for its unique structure, which includes a cyclopentyl group and a piperidinyl group connected through a urea linkage. This compound is of interest in various fields, including medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-(piperidin-4-yl)urea hydrochloride typically involves the reaction of cyclopentyl isocyanate with 4-piperidinol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Cyclopentyl isocyanate: reacts with in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran.

  • The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
  • The product is then purified through recrystallization or chromatography to obtain 1-Cyclopentyl-3-(piperidin-4-yl)urea.
  • The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-(piperidin-4-yl)urea hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidinyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound, depending on the specific oxidizing agent used.

    Reduction: Reduced derivatives, such as amines or alcohols.

    Substitution: Substituted derivatives with various functional groups attached to the piperidinyl group.

Scientific Research Applications

1-Cyclopentyl-3-(piperidin-4-yl)urea hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(piperidin-4-yl)urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopentyl-3-(piperidin-4-yl)urea: The base compound without the hydrochloride salt.

    Cyclopentylurea derivatives: Compounds with similar cyclopentyl and urea structures.

    Piperidinylurea derivatives: Compounds with similar piperidinyl and urea structures.

Uniqueness

1-Cyclopentyl-3-(piperidin-4-yl)urea hydrochloride is unique due to its specific combination of cyclopentyl and piperidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

1-cyclopentyl-3-piperidin-4-ylurea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O.ClH/c15-11(13-9-3-1-2-4-9)14-10-5-7-12-8-6-10;/h9-10,12H,1-8H2,(H2,13,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQZDEZCFPVWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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